molecular formula C13H16O3 B2894831 3-Formylphenyl 4-methylpentanoate CAS No. 1260802-86-5

3-Formylphenyl 4-methylpentanoate

Cat. No.: B2894831
CAS No.: 1260802-86-5
M. Wt: 220.268
InChI Key: WJCGWQSPUOOTEP-UHFFFAOYSA-N
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Description

3-Formylphenyl 4-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a 4-methylpentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 4-methylpentanoate typically involves the esterification of 3-formylphenol with 4-methylpentanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Carboxyphenyl 4-methylpentanoate.

    Reduction: 3-Hydroxymethylphenyl 4-methylpentanoate.

    Substitution: Various substituted derivatives depending on the electrophile used (e.g., 3-nitrophenyl 4-methylpentanoate, 3-bromophenyl 4-methylpentanoate).

Scientific Research Applications

3-Formylphenyl 4-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the activity of esterases and lipases.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 4-methylpentanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound is hydrolyzed by esterases and lipases to produce 3-formylphenol and 4-methylpentanoic acid. These products can further participate in various biochemical pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Formylphenyl acetate: Similar structure but with an acetate group instead of a 4-methylpentanoate group.

    4-Formylphenyl 4-methylpentanoate: Isomer with the formyl group at the para position relative to the ester group.

    3-Formylphenyl butanoate: Similar structure but with a butanoate group instead of a 4-methylpentanoate group.

Uniqueness

3-Formylphenyl 4-methylpentanoate is unique due to the presence of both a formyl group and a 4-methylpentanoate moiety. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in synthesis and research.

Properties

IUPAC Name

(3-formylphenyl) 4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(2)6-7-13(15)16-12-5-3-4-11(8-12)9-14/h3-5,8-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCGWQSPUOOTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)OC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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